1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane
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Overview
Description
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of multiple silicon atoms, methyl groups, and a selenyl group, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane typically involves the following steps:
Free-Radical Bromination: The compound can be prepared by free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at 333 K.
Industrial Production:
Chemical Reactions Analysis
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane undergoes various chemical reactions, including:
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a reducing agent and in hydrosilylation reactions, making it valuable in organic synthesis.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane involves its ability to act as a radical reducing agent. The compound donates electrons to stabilize radicals, facilitating various reduction reactions. Its molecular targets and pathways include organic halides, xanthates, and other electrophilic species .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane can be compared with similar compounds such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Chlorotris(trimethylsilyl)silane: Used for the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions and as a reagent in various organic transformations.
These compounds share similar structural features and reactivity, but this compound is unique due to the presence of the selenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
832084-08-9 |
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Molecular Formula |
C22H40SeSi5 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
trimethyl-[[methyl(diphenyl)silyl]selanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40SeSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
WEWACEQYBLLNLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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